4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid
Description
The compound 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid features a 1,1-dioxido isothiazol-3-one core substituted with a 4-fluorophenyl group at position 5 and a methyl group at position 2. The benzoic acid moiety is linked via a methylene group to the isothiazol ring, conferring both hydrophobic (fluorophenyl) and hydrophilic (carboxylic acid) regions.
Properties
IUPAC Name |
4-[[5-(4-fluorophenyl)-4-methyl-1,1,3-trioxo-1,2-thiazol-2-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO5S/c1-11-16(13-6-8-15(19)9-7-13)26(24,25)20(17(11)21)10-12-2-4-14(5-3-12)18(22)23/h2-9H,10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVKFKNDMCZCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isothiazole ring, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the benzoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
4-[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)METHYL]BENZOIC ACID (CAS: 694473-93-3)
- Structural Difference : Replaces the isothiazol ring with a benzisothiazol ring fused to a benzene ring.
- Molecular Weight : 317.32 g/mol (vs. 375.37 g/mol for the target compound) .
Thiazole Derivatives (Compounds 4 and 5 from )
- Structural Difference : Thiazole core instead of isothiazol, with similar 4-fluorophenyl and triazolyl substituents.
- Key Finding : These compounds exhibit isostructurality in crystalline forms despite chloro (Compound 4) and fluoro (Compound 5) substituents, highlighting the robustness of their packing motifs. This suggests that halogen substitutions minimally disrupt solid-state organization, a critical factor in drug formulation .
Substituent Effects on Aryl Groups
4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic Acid
- Structural Difference : Methoxyphenyl replaces fluorophenyl at position 3.
- Impact : The electron-donating methoxy group may reduce the acidity of the benzoic acid moiety compared to the electron-withdrawing fluorine. This could influence solubility and bioavailability .
4-(5-{(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic Acid (CAS: 353503-95-4)
Linker and Functional Group Modifications
4-[({[5-(4-Fluorophenyl)-2-Furyl]methyl}amino)methyl]benzoic Acid
- Structural Difference: Replaces the methylene-isothiazol linkage with a furylmethylamino group.
- The furan ring may improve metabolic stability compared to isothiazol .
4-(3-Benzyl-4-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (CAS: 916232-21-8)
Implications for Therapeutic Design
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, while the 1,1-dioxido group improves solubility.
- Solid-State Stability : Isostructurality in analogs (e.g., Compounds 4 and 5) supports predictable crystallization, aiding in dosage form development .
- Metabolic Considerations : Compounds with furan or thiazole cores may exhibit differing metabolic pathways due to heterocycle-specific enzyme interactions .
Biological Activity
4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid (CAS Number: 1171465-55-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₄FNO₅S
- Molecular Weight : 375.38 g/mol
- Structure : The compound features a benzoic acid moiety linked to a dioxido-isothiazole structure, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the dioxido group is known to confer antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of benzoic acids have shown efficacy against bacterial strains, indicating potential antimicrobial applications.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antioxidant | Moderate | , |
| Antimicrobial | Effective | , |
| Anti-inflammatory | Under study | |
| Cytotoxicity | Low |
Case Study 1: Antioxidant Activity
In a controlled laboratory study, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited moderate scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various benzoic acid derivatives, including our compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for many conventional antibiotics.
Case Study 3: Anti-inflammatory Potential
Research into the anti-inflammatory effects of this compound is ongoing. Initial findings suggest that it may inhibit the production of pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
